molecular formula C9H9Br3O B2601542 1,3-Dibromo-2-(3-bromopropoxy)benzene CAS No. 206347-33-3

1,3-Dibromo-2-(3-bromopropoxy)benzene

Cat. No.: B2601542
CAS No.: 206347-33-3
M. Wt: 372.882
InChI Key: LMRBFBUUUIQJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-2-(3-bromopropoxy)benzene is an organic compound with the molecular formula C9H9Br3O. It is a brominated derivative of benzene, characterized by the presence of two bromine atoms on the benzene ring and an additional bromine atom on the propoxy side chain. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(3-bromopropoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 1,3-dibromobenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(3-bromopropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibromo-2-(3-bromopropoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(3-bromopropoxy)benzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of various intermediates. These intermediates can further react with other molecules, leading to the desired products .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2-(2-bromopropoxy)benzene
  • 1,3-Dibromo-2-(4-bromobutoxy)benzene
  • 1,3-Dibromo-2-(3-chloropropoxy)benzene

Uniqueness

1,3-Dibromo-2-(3-bromopropoxy)benzene is unique due to the specific positioning of the bromine atoms and the propoxy side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,3-dibromo-2-(3-bromopropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBFBUUUIQJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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